molecular formula C20H14N4O2 B3004028 1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine CAS No. 618859-67-9

1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine

Cat. No.: B3004028
CAS No.: 618859-67-9
M. Wt: 342.358
InChI Key: BBFKKDMCPZCXES-KGENOOAVSA-N
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Description

1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine is a useful research compound. Its molecular formula is C20H14N4O2 and its molecular weight is 342.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Isoxazoles and Imidazopyridines : A study by Khalafy, Setamdideh, and Dilmaghani (2002) details the synthesis of isoxazoles, which can transform into imidazo[1,2-a]pyridines, a class of compounds related to 1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine (Khalafy, Setamdideh, & Dilmaghani, 2002).

  • Optical Properties for Material Science : Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their potential in material science due to their significant optical properties and large Stokes' shift range (Volpi et al., 2017).

  • Corrosion Inhibition : Research by El Aatiaoui et al. (2021) on Schiff bases based on imidazo[1,2-a]pyridine scaffold showed their effectiveness in inhibiting corrosion of mild steel, highlighting another industrial application of this class of compounds (El Aatiaoui et al., 2021).

Photophysical Studies

  • Spectroscopic and Computational Study : Garino et al. (2008) conducted a study on the structural and photophysical properties of ReL(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands, which could have implications in the development of new materials with specific photophysical characteristics (Garino et al., 2008).

Biological Applications

  • Antiproliferative Activity : A study by Zhang et al. (2019) demonstrated the antiproliferative activity of certain compounds derived from pyrrolo-imidazo[1,2-a]pyridine scaffolds, indicating potential applications in cancer research (Zhang et al., 2019).

  • Synthesis of Heterocyclic Compounds : Research by Hosseini and Bayat (2019) on the synthesis of N-fused heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine, points to the role of these compounds in the development of new pharmaceuticals (Hosseini & Bayat, 2019).

Catalytic Applications

  • Homoleptic Complexes of Divalent Metals : Ardizzoia et al. (2018) explored the catalytic activity of homoleptic complexes of divalent metals bearing N,O-bidentate imidazo[1,5-a]pyridine ligands, suggesting potential use in catalytic processes like the Heck reaction (Ardizzoia et al., 2018).

Future Directions

Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to pharmaceuticals .

Properties

IUPAC Name

1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-24(26)17-10-6-7-15(13-17)20-22-18(19-11-4-5-12-23(19)20)14-21-16-8-2-1-3-9-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFKKDMCPZCXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C3C=CC=CN3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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